2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one
Description
2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one is a ketone derivative characterized by two 3,4-dimethoxyphenyl groups and two methyl substituents positioned symmetrically around a central ketone group.
Properties
CAS No. |
824984-62-5 |
|---|---|
Molecular Formula |
C23H30O5 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2,4-bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one |
InChI |
InChI=1S/C23H30O5/c1-22(2,15-9-11-17(25-5)19(13-15)27-7)21(24)23(3,4)16-10-12-18(26-6)20(14-16)28-8/h9-14H,1-8H3 |
InChI Key |
XLVVHCJSWAWVRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC)OC)C(=O)C(C)(C)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one typically involves the use of aromatic ketones and aldehydes as starting materials. One common method involves the use of hexamethyldisilazane as a nitrogen source under microwave irradiation . This method is efficient and allows for the selective synthesis of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar starting materials and reaction conditions as those used in laboratory settings. The use of microwave irradiation and specific catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It may be investigated for its potential therapeutic properties and effects on various biological targets.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2,4-Bis(3,4-dimethoxyphenyl)-2,4-dimethylpentan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its bis(3,4-dimethoxyphenyl) and dimethyl substitution pattern. Below is a comparison with key analogs:
Table 1: Structural and Functional Comparisons
Key Observations:
DMDMP lacks aromatic rings but demonstrates exceptional stability in electrochemical systems due to its methoxy and dimethyl groups, which protect the ketone from reactive oxygen species .
Pharmaceutical Relevance :
- Compounds like 3-(3,4-dimethoxyphenyl)pentan-2-one (CAS 105638-31-1) are used as intermediates in life-saving medications, suggesting that the target compound’s aromaticity and substitution pattern could make it valuable in drug design .
- Derivatives of 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid exhibit low predicted acute toxicity, highlighting the safety profile of dimethoxyphenyl-containing compounds .
Synthetic Versatility :
Stability and Reactivity in Electrochemical Systems
DMDMP () is explicitly noted for its resistance to degradation in Li-O₂ batteries, attributed to its methoxy and dimethyl groups preventing hydrogen abstraction. Its larger molecular weight and steric bulk could limit solubility in aprotic solvents compared to DMDMP .
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